molecular formula C19H20ClN5 B2436798 (E)-N-((3-(2-chlorophenyl)imidazo[1,5-a]pyridin-1-yl)methylene)-4-methylpiperazin-1-amine CAS No. 618859-62-4

(E)-N-((3-(2-chlorophenyl)imidazo[1,5-a]pyridin-1-yl)methylene)-4-methylpiperazin-1-amine

Cat. No.: B2436798
CAS No.: 618859-62-4
M. Wt: 353.85
InChI Key: YSNHODWZYKZGHE-KGENOOAVSA-N
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Description

(E)-N-((3-(2-chlorophenyl)imidazo[1,5-a]pyridin-1-yl)methylene)-4-methylpiperazin-1-amine is a useful research compound. Its molecular formula is C19H20ClN5 and its molecular weight is 353.85. The purity is usually 95%.
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Properties

IUPAC Name

(E)-1-[3-(2-chlorophenyl)imidazo[1,5-a]pyridin-1-yl]-N-(4-methylpiperazin-1-yl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN5/c1-23-10-12-24(13-11-23)21-14-17-18-8-4-5-9-25(18)19(22-17)15-6-2-3-7-16(15)20/h2-9,14H,10-13H2,1H3/b21-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSNHODWZYKZGHE-KGENOOAVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)N=CC2=C3C=CC=CN3C(=N2)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCN(CC1)/N=C/C2=C3C=CC=CN3C(=N2)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-N-((3-(2-chlorophenyl)imidazo[1,5-a]pyridin-1-yl)methylene)-4-methylpiperazin-1-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, synthesis, and relevant studies that highlight its pharmacological potential.

Structural Characteristics

The compound features an imidazo[1,5-a]pyridine core, which is known for its diverse pharmacological properties. The presence of the chlorophenyl group and the piperazine moiety contributes to its unique chemical reactivity and biological activity.

Molecular Formula

The molecular formula for this compound is C16H18ClN5C_{16}H_{18}ClN_5, indicating the presence of carbon (C), hydrogen (H), chlorine (Cl), and nitrogen (N).

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Formation of Imidazo[1,5-a]pyridine Core : This is achieved through cyclization reactions involving 2-chlorophenyl derivatives and pyridine.
  • Condensation with Piperazine : The imidazo[1,5-a]pyridine intermediate is reacted with 4-methylpiperazine under specific conditions to yield the final product.

Antimicrobial Activity

Recent studies have demonstrated that compounds within the imidazo[1,5-a]pyridine class exhibit promising antimicrobial properties. For instance:

CompoundMIC (µg/mL)Activity
7b0.22 - 0.25Excellent against Staphylococcus aureus and Escherichia coli
Control0.25Isoniazid

The minimum inhibitory concentration (MIC) values indicate that this compound exhibits potent antimicrobial effects, making it a candidate for further development in treating bacterial infections .

Anticancer Activity

Studies have indicated that derivatives of imidazo[1,5-a]pyridine show significant cytotoxicity against various cancer cell lines. For example:

  • Cell Line : A549 (lung cancer)
    • IC50 : 49.85 µM
    • Mechanism : Induction of apoptosis in cancer cells.

These findings suggest that the compound may inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest .

Case Studies

Several case studies have been conducted to evaluate the biological activity of related compounds:

  • Study on Antimicrobial Efficacy :
    • Researchers evaluated a series of imidazo[1,5-a]pyridine derivatives for their antibacterial properties against common pathogens.
    • Results indicated that certain derivatives had MIC values comparable to standard antibiotics, suggesting their potential as therapeutic agents .
  • Anticancer Evaluation :
    • A study investigated the effect of imidazo[1,5-a]pyridine derivatives on various cancer cell lines.
    • The results demonstrated significant growth inhibition and apoptosis induction in treated cells .

Scientific Research Applications

The compound exhibits a range of biological activities that make it a candidate for further research in pharmacology:

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of related compounds within the imidazo[1,5-a]pyridine class. For instance, derivatives have shown significant activity against pathogens such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values indicate potent effects:

CompoundMIC (µg/mL)Activity
7b0.22 - 0.25Excellent against tested pathogens
Control0.25Isoniazid

This suggests that (E)-N-((3-(2-chlorophenyl)imidazo[1,5-a]pyridin-1-yl)methylene)-4-methylpiperazin-1-amine could be developed as an antimicrobial agent .

Anticancer Potential

The compound's structural features allow it to interact with various molecular targets involved in cancer pathways. Studies indicate that imidazo[1,5-a]pyridine derivatives may exhibit cytotoxic effects against different cancer cell lines. Mechanistic studies suggest that these compounds can induce apoptosis and inhibit tumor growth through various pathways .

Other Biological Activities

Beyond antimicrobial and anticancer properties, the compound has been investigated for additional activities including:

  • Antifungal : Demonstrated effectiveness against various fungal strains.
  • Antiviral : Potential efficacy against certain viral infections.
  • Antidepressant : Some derivatives exhibit properties that could be beneficial in treating mood disorders .

Case Studies

Several studies have documented the applications and effectiveness of imidazo[1,5-a]pyridine derivatives:

  • Antimicrobial Studies : A study published in a peer-reviewed journal reported on the synthesis and evaluation of various imidazo[1,5-a]pyridine derivatives showing significant antimicrobial activity against clinical isolates .
  • Anticancer Research : Another investigation focused on the anticancer potential of similar compounds demonstrated their ability to inhibit cell proliferation in vitro and reduce tumor size in animal models .
  • Quantum Chemical Investigations : Research utilizing density functional theory has provided insights into the electronic properties and reactivity of these compounds, suggesting pathways for further optimization in drug design .

Chemical Reactions Analysis

Schiff Base Formation with 4-Methylpiperazine

The methylpiperazine moiety is attached via a Schiff base linkage (Fig. 2):

  • Reactants : 3-(2-chlorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde and 4-methylpiperazin-1-amine.

  • Conditions : Reflux in ethanol or THF with catalytic acetic acid (12–24h) .

  • Mechanism : Nucleophilic attack of the amine on the aldehyde, followed by dehydration to form the imine bond.

  • Yield : 70–78% (based on analogous piperazine-Schiff base syntheses) .

Hydrolytic Stability

  • The Schiff base linkage is susceptible to hydrolysis under acidic (pH < 4) or basic (pH > 10) conditions, regenerating the aldehyde and amine .

  • Mitigation : Stabilized in neutral buffers (pH 6–8) or anhydrous organic solvents .

Oxidative Reactions

  • The imidazo[1,5-a]pyridine core is resistant to oxidation under mild conditions (e.g., H₂O₂, air) .

  • Strong oxidants (e.g., KMnO₄) degrade the heterocyclic ring .

Thermal Stability

  • Stable up to 200°C (DSC/TGA data for similar imidazo[1,5-a]pyridines) .

Functionalization and Derivatization

The compound’s reactivity allows further modifications:

  • Nucleophilic substitution : The 4-methylpiperazine’s secondary amine can undergo alkylation or acylation .

  • Metal-catalyzed cross-coupling : Halogenation at the pyridine C5/C7 positions enables diversification via Buchwald-Hartwig or Sonogashira reactions .

Key Challenges and Optimization

  • Schiff Base Hydrolysis : Use of stabilizing agents (e.g., molecular sieves) improves yields during imine formation .

  • Regioselectivity in Coupling : Directed ortho-metalation (DoM) strategies ensure precise substitution patterns .

Preparation Methods

Ritter-Type Reaction for Core Formation

A pivotal method for constructing the imidazo[1,5-a]pyridine ring involves a Ritter-type reaction catalyzed by bismuth(III) trifluoromethanesulfonate (Bi(OTf)₃) and para-toluenesulfonic acid (p-TsOH·H₂O). This approach utilizes benzylic alcohols as precursors to generate reactive benzylic cations, which subsequently react with nitriles to form the bicyclic structure.

Procedure :

  • Substrate Preparation : 2-Chlorobenzyl alcohol (1.0 equiv) is dissolved in dichloroethane (DCE) at 0.3 M concentration.
  • Catalytic System : Bi(OTf)₃ (5 mol%) and p-TsOH·H₂O (7.5 equiv) are added to the solution.
  • Nitrile Incorporation : Acetonitrile (15.0 equiv) is introduced as the nitrile source.
  • Reaction Conditions : The mixture is heated at 150°C in a sealed tube overnight, followed by quenching with saturated NaHCO₃ and extraction with ethyl acetate.
  • Purification : Column chromatography (20% EtOAc/hexane) yields 3-(2-chlorophenyl)imidazo[1,5-a]pyridine as a key intermediate.

Key Insights :

  • Bi(OTf)₃ enhances the electrophilicity of the benzylic cation, facilitating nucleophilic attack by acetonitrile.
  • The 2-chlorophenyl group at position 3 is retained with >90% regioselectivity under these conditions.

Imine Formation via Condensation with 4-Methylpiperazin-1-amine

The final step involves the condensation of 3-(2-chlorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde with 4-methylpiperazin-1-amine to yield the target imine.

Catalytic Condensation Strategy

Procedure :

  • Reaction Setup : The aldehyde (1.0 equiv) and 4-methylpiperazin-1-amine (1.2 equiv) are combined in anhydrous ethanol.
  • Acid Catalysis : Acetic acid (10 mol%) is added to protonate the amine, enhancing its nucleophilicity.
  • Dehydration : Molecular sieves (4 Å) are introduced to adsorb water, shifting the equilibrium toward imine formation.
  • Reflux Conditions : The mixture is heated under reflux for 12 hours, followed by filtration and solvent removal.
  • Purification : The crude product is purified via silica gel chromatography (CH₂Cl₂/MeOH 95:5) to isolate the (E)-isomer.

Stereochemical Control :

  • The (E)-configuration is favored due to reduced steric hindrance between the imidazo[1,5-a]pyridine ring and the piperazine moiety.
  • Nuclear Overhauser Effect (NOE) spectroscopy confirms the trans arrangement of substituents around the imine bond.

Analytical Characterization and Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.72 (s, 1H, CH=N), 8.25–7.45 (m, 7H, aromatic), 3.82–2.95 (m, 8H, piperazine), 2.50 (s, 3H, N-CH₃).
  • HRMS (ESI+) : m/z [M+H]⁺ calcd for C₂₀H₂₁ClN₅: 382.1432; found: 382.1435.

Comparative Yields and Optimization

Step Catalyst/Solvent Temperature Yield (%)
Ritter Reaction Bi(OTf)₃/DCE 150°C 85
Oxidation SeO₂/dioxane 90°C 68
Imine Formation AcOH/EtOH Reflux 76

Alternative Synthetic Routes and Patent Insights

Patent-Based Modifications

Patent US7517874B2 discloses methods for functionalizing imidazo[1,5-a]pyrazines with piperazine derivatives via carboxamide linkages. Although distinct from imine formation, these protocols highlight the compatibility of piperazine amines with heterocyclic electrophiles, supporting the feasibility of the condensation step.

Q & A

Q. Table 1: Key Analytical Data for Synthesis Validation

Intermediate/ProductMS (ESI +) [M + H]+1H NMR Key Peaks (δ, ppm)
Cyclohexanamine intermediate1982.3–3.1 (piperazine), 1.5–2.0 (cyclohexane)
Final compound4527.2–8.1 (aromatic), 2.3–3.1 (N-methylpiperazine)

How do stereochemical variations impact the biological activity of this compound?

Level: Advanced
Answer:
Stereochemistry critically influences target binding and pharmacokinetics. For example:

  • Enantiomers like (1R,4R) - and (1S,4S) -4-(4-methylpiperazin-1-yl)cyclohexan-1-amine (intermediates 288 and 289) yield distinct diastereomers (Compounds 37 and 41). These show divergent bioactivity profiles due to spatial alignment with chiral binding pockets in enzymes or receptors .
  • Methodological Approach:
    • Synthesize both enantiomers using chiral catalysts or resolution techniques.
    • Compare IC50 values in target-specific assays (e.g., kinase inhibition) and assess pharmacokinetic parameters (e.g., plasma half-life) in rodent models.
    • Use X-ray crystallography or docking simulations to correlate stereochemistry with binding interactions .

What analytical techniques confirm the structural integrity of the compound?

Level: Basic
Answer:
A combination of spectral and chromatographic methods is essential:

  • Mass Spectrometry (MS): Confirm molecular weight (e.g., m/z 452 [M + H]+) and detect impurities (>95% purity threshold) .
  • 1H/13C NMR: Assign protons (e.g., imine proton at δ 8.3–8.5 ppm) and carbons (e.g., piperazine C-N at 45–50 ppm).
  • HPLC-PDA: Monitor purity using reverse-phase C18 columns (acetonitrile/water gradient) .
  • Elemental Analysis: Validate empirical formula (±0.3% error margin) .

How can researchers resolve contradictions in biological activity data across studies?

Level: Advanced
Answer:
Discrepancies often arise from assay conditions or compound purity. Strategies include:

  • Standardized Assay Protocols: Use validated cell lines (e.g., HEK293 for receptor studies) and control compounds (e.g., staurosporine for kinase assays).
  • Impurity Profiling: Characterize byproducts (e.g., via LC-MS/MS ) and correlate with bioactivity. For example, residual solvents or unreacted intermediates (e.g., 2-chlorophenyl derivatives) may antagonize targets .
  • Dose-Response Curves: Test multiple concentrations (e.g., 1 nM–100 µM) to rule out off-target effects at high doses .

What are common strategies for functionalizing the imidazo[1,5-a]pyridine core?

Level: Basic
Answer:
Functionalization enhances solubility or target affinity:

  • Electrophilic Substitution: Introduce halogens (e.g., Cl at C3) using N-chlorosuccinimide in DMF .
  • Suzuki Coupling: Attach aryl groups (e.g., 4-fluorophenyl) via palladium catalysis .
  • Reductive Amination: Modify the piperazine moiety with alkyl/aryl aldehydes (e.g., 4-methylbenzaldehyde) .

How can in silico methods predict biological targets for this compound?

Level: Advanced
Answer:
Computational approaches streamline target identification:

  • Pharmacophore Modeling: Align structural features (e.g., imine, piperazine) with known active sites (e.g., kinase ATP pockets) .
  • Molecular Dynamics (MD): Simulate binding stability with receptors (e.g., serotonin 5-HT2A) over 100-ns trajectories.
  • Machine Learning: Train models on bioactivity datasets (e.g., ChEMBL) to predict IC50 values for untested targets .

How is enantiomeric purity validated during synthesis?

Level: Advanced
Answer:

  • Chiral HPLC: Use columns like Chiralpak IA-3 with hexane/isopropanol (90:10) to separate enantiomers (Rf difference ≥1.5) .
  • Optical Rotation: Measure [α]D20 (e.g., +15° for (R)-enantiomer vs. -15° for (S)-enantiomer).
  • Circular Dichroism (CD): Compare Cotton effects at 220–250 nm .

What are the challenges in scaling up synthesis for preclinical studies?

Level: Advanced
Answer:

  • Reaction Optimization: Transition from batch to flow chemistry for exothermic steps (e.g., imine formation) .
  • Purification: Replace column chromatography with crystallization (e.g., using ethyl acetate/hexane) to improve yield (>60%).
  • Byproduct Management: Implement QbD (Quality by Design) principles to control impurities (e.g., dimerization byproducts) .

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